molecular formula C16H12Cl2F2N2O2 B2716194 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide CAS No. 320418-07-3

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide

Cat. No.: B2716194
CAS No.: 320418-07-3
M. Wt: 373.18
InChI Key: VBIVIGBNGOPOMB-YXSASFKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves multiple steps:

    Formation of the Oximino Group: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with hydroxylamine to form the oximino intermediate.

    Coupling with Propanamide: The oximino intermediate is then coupled with 2,4-difluorophenylpropanamide under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification Processes: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oximino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of dichlorobenzyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways related to its target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide
  • 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide

Uniqueness

  • Structural Differences : The presence of difluorophenyl groups in 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide distinguishes it from similar compounds, potentially leading to different biological activities and applications.
  • Reactivity : The specific arrangement of functional groups affects its reactivity and interaction with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F2N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-15-5-4-10(19)8-14(15)20/h1-5,7-8H,6,9H2,(H,22,23)/b21-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIVIGBNGOPOMB-YXSASFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.